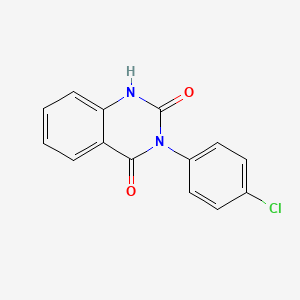

3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione

Vue d'ensemble

Description

3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.

Mécanisme D'action

Target of Action

Quinazoline derivatives have been found to exhibit a wide range of pharmacological activities, suggesting they interact with multiple targets .

Mode of Action

Quinazoline derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

Quinazoline derivatives have been found to influence a variety of biochemical pathways, leading to downstream effects .

Result of Action

Quinazoline derivatives have been found to exhibit a wide range of biological activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione typically involves the reaction of 2-aminobenzoic acid with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the quinazoline ring. The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.

Reduction: Reduction reactions can yield dihydroquinazoline derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Quinazoline-2,4-dione derivatives.

Reduction: Dihydroquinazoline derivatives.

Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anticancer, antibacterial, and antifungal properties.

Industry: Utilized in the development of new materials and chemical processes

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-phenylquinazoline-2,4(1H,3H)-dione

- 3-(4-bromophenyl)quinazoline-2,4(1H,3H)-dione

- 3-(4-isopropoxyphenyl)quinazoline-2,4(1H,3H)-dione

Uniqueness

3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s potency and selectivity as an enzyme inhibitor and its overall pharmacological profile .

Activité Biologique

3-(4-Chlorophenyl)quinazoline-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound has the molecular formula and features a quinazoline core with a 4-chlorophenyl substituent. The synthesis often involves the reaction of benzoyl isothiocyanate with various amines or thioureas under controlled conditions to yield the desired quinazoline derivatives .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance:

- Cytotoxicity : Compounds derived from this scaffold exhibited notable cytotoxic activity against various cancer cell lines. One study reported an IC50 of 1.184 µM against the HCT-116 cell line, indicating potent activity compared to standard treatments like cabozantinib .

- Mechanism of Action : The compound acts as a dual inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2) and c-Met tyrosine kinase (TK), which are crucial in tumor angiogenesis and metastasis .

| Compound | IC50 (µM) | Target |

|---|---|---|

| 3e | 0.083 (VEGFR-2), 0.048 (c-Met) | Dual TK Inhibitor |

| 3c | 1.184 | HCT-116 Cell Line |

| Cabozantinib | 19.90 | Reference |

Antimicrobial Activity

The compound also shows promising antimicrobial properties:

- Antibacterial Activity : It has been evaluated against both Gram-positive and Gram-negative bacteria. Compounds based on this structure displayed moderate activity, with some derivatives showing inhibition zones comparable to standard antibiotics like ampicillin .

| Compound | Inhibition Zone (mm) | MIC (mg/mL) | Bacterial Strain |

|---|---|---|---|

| Compound 13 | 15 | 65 | Escherichia coli |

| Compound 15 | 12 | 75 | Staphylococcus aureus |

| Ampicillin | - | - | Reference |

Case Studies and Research Findings

- VEGFR-2 and c-Met Inhibition : A detailed docking study revealed that the α-oxo moiety in the quinazoline ring forms critical hydrogen bonds with residues in the active sites of both VEGFR-2 and c-Met TKs, enhancing binding affinity and inhibitory potency .

- Antimicrobial Efficacy : In vitro studies demonstrated that several derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as new antimicrobial agents .

- Structural Activity Relationship (SAR) : The modification of substituents on the quinazoline ring was shown to influence biological activity significantly, indicating that systematic structural changes can optimize efficacy against specific targets .

Propriétés

IUPAC Name |

3-(4-chlorophenyl)-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O2/c15-9-5-7-10(8-6-9)17-13(18)11-3-1-2-4-12(11)16-14(17)19/h1-8H,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHCXLABDXGWGIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.